2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Overview
Description
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol It is a heterocyclic amine featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an ethanamine group at the 1-position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Based on the activity of similar compounds, it may interact with its target, potentially cdk2, leading to changes in the cell cycle .
Biochemical Pathways
If cdk2 is indeed its target, the compound could affect the cell cycle regulation pathway, leading to downstream effects such as cell cycle arrest .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-chloropyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted pyrazoles with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research, including:
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)ethanamine: Lacks the chlorine substitution, resulting in different chemical reactivity and biological activity.
4-chloro-1H-pyrazole: Lacks the ethanamine group, affecting its solubility and interaction with biological targets.
1-(4-chlorophenyl)-1H-pyrazole: Features a phenyl group instead of an ethanamine group, leading to different pharmacological properties.
Uniqueness: 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the chlorine-substituted pyrazole ring and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUJSKLHIXUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427100 | |
Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777056-71-0 | |
Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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